1,3-Dihydroxybutan-2-one
Overview
Description
1,3-dihydroxybutan-2-one is a primary alpha-hydroxy ketone that is butan-2-one substituted by a hydroxy group at positions 1 and 3. It is a primary alpha-hydroxy ketone and a secondary alpha-hydroxy ketone. It derives from a butane-1,3-diol and a butan-2-one.
Scientific Research Applications
Spore-Inhibiting Activity
Esters of 1,3-dihydroxybutane, which is closely related to 1,3-dihydroxybutan-2-one, have been studied for their ability to inhibit the growth of Aspergillus niger spores. The activity of these esters is influenced by their lipophilic and steric parameters, like partition coefficient and molecular connectivity. The most effective molecule in this context was found to be 2-ethylbutanoyl-1,3-dihydroxy-butane (Rehn, 1983).
Metabolic Studies
This compound derivatives have been identified in the urine of patients, suggesting a role in metabolic processes, potentially derived from pyruvate by bacterial metabolism (Hommes et al., 1979).
DNA Adducts and Carcinogenic Metabolites
This compound derivatives have been implicated in the formation of DNA adducts, specifically as products of 1,3-butadiene metabolism. These adducts can lead to A → T transversions, which are significant in mutagenesis studies (Seneviratne et al., 2010).
Oxidation and Autoxidation Studies
The autoxidation of 3-hydroxybutan-2-one, a compound related to this compound, has been investigated in various mediums, providing insights into chemical processes like oxidation and enolization (Lubach & Drenth, 2010).
Environmental and Health Impact
Studies have shown that metabolites of 1,3-butadiene, such as this compound derivatives, are involved in the formation of hemoglobin adducts, indicating their potential impact on health and environment. These adducts serve as biomarkers for exposure to carcinogens like 1,3-butadiene (Swenberg et al., 2000).
Properties
IUPAC Name |
1,3-dihydroxybutan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-3(6)4(7)2-5/h3,5-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZUWTXQPYQEFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622459 | |
Record name | 1,3-Dihydroxybutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138320-11-3 | |
Record name | 1,3-Dihydroxybutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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